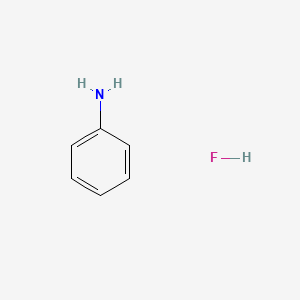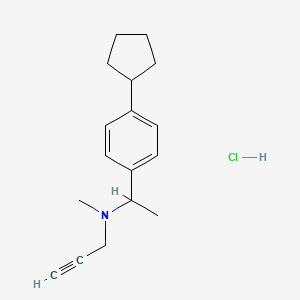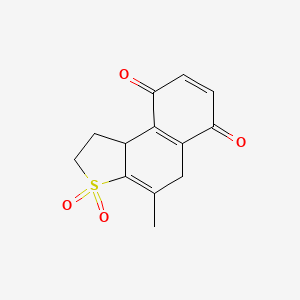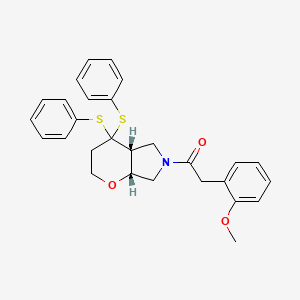
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is a synthetic nucleoside analog. It is characterized by the presence of a bromine atom at the 4’ position and acetyl groups at the 2’ and 5’ positions of the inosine molecule. This compound has a molecular formula of C14H15BrN4O6 and a molecular weight of 415.2 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate typically involves multiple steps, starting from inosine. The bromination at the 4’ position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetylation at the 2’ and 5’ positions is carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
化学反应分析
Types of Reactions
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups at the 2’ and 5’ positions can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted inosine derivatives can be formed.
Hydrolysis: The major products are 3’-Deoxy-4’-bromo-inosine and acetic acid.
科学研究应用
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: It serves as an inhibiting agent in studies of Trypanosoma cruzi growth inside host cells in vitro.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
作用机制
The mechanism of action of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets the enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes in cells. The bromine atom at the 4’ position and the acetyl groups at the 2’ and 5’ positions play crucial roles in its activity by enhancing its binding affinity to the target enzymes.
相似化合物的比较
Similar Compounds
3’-Deoxyinosine: Lacks the bromine atom and acetyl groups, making it less potent in certain applications.
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV, lacks the bromine atom and acetyl groups.
4’-Bromo-2’,3’-Dideoxyinosine: Similar to 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate but lacks the acetyl groups.
Uniqueness
3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate is unique due to the presence of both the bromine atom and acetyl groups, which confer specific chemical properties and biological activities. These modifications enhance its potential as an intermediate in the synthesis of other nucleoside analogs and its use in biological and medical research.
属性
CAS 编号 |
125790-82-1 |
|---|---|
分子式 |
C14H15BrN4O6 |
分子量 |
415.20 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H15BrN4O6/c1-6(20)23-3-8-9(15)11(24-7(2)21)14(25-8)19-5-18-10-12(19)16-4-17-13(10)22/h4-5,8-9,11,14H,3H2,1-2H3,(H,16,17,22)/t8-,9+,11-,14-/m1/s1 |
InChI 键 |
ZTAKVKMLLYGITM-SZRLZVLASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)





![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)






